N-(Cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine
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Overview
Description
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine is a synthetic organic compound that belongs to the class of amines This compound features a pyrrolidine ring substituted with cyclohexylmethyl and 4-methoxybenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors such as 1,4-diaminobutane.
Substitution Reactions: The cyclohexylmethyl and 4-methoxybenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine would involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for specific receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-N-(4-methoxyphenyl)pyrrolidin-3-amine
- N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)piperidin-3-amine
Uniqueness
N-(Cyclohexylmethyl)-N-(4-methoxybenzyl)pyrrolidin-3-amine is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
820984-35-8 |
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Molecular Formula |
C19H30N2O |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-N-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C19H30N2O/c1-22-19-9-7-17(8-10-19)15-21(18-11-12-20-13-18)14-16-5-3-2-4-6-16/h7-10,16,18,20H,2-6,11-15H2,1H3 |
InChI Key |
VOTBAFQDUCGVJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2CCCCC2)C3CCNC3 |
Origin of Product |
United States |
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